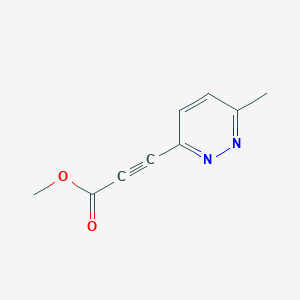![molecular formula C11H18N2O3 B1423525 2-[3-methyl-1-(3-methylbutyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid CAS No. 1250197-54-6](/img/structure/B1423525.png)
2-[3-methyl-1-(3-methylbutyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid
描述
This compound appears to be a pyrazol derivative with an acetic acid moiety attached to it. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms adjacent to each other. Acetic acid is a simple carboxylic acid with the chemical formula CH3COOH.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring followed by the introduction of the acetic acid moiety. The pyrazole ring can be synthesized from alpha,beta-unsaturated aldehydes or ketones and hydrazine. The acetic acid moiety could potentially be introduced through a reaction with acetic anhydride or acetyl chloride.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring and the acetic acid moiety. The presence of these functional groups would likely result in the compound having both polar and nonpolar regions.Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The acetic acid moiety could undergo reactions typical of carboxylic acids, such as esterification or amide formation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetic acid moiety could result in the compound having a relatively high boiling point and being soluble in polar solvents.科学研究应用
1. Electrochemical Studies
The compound 2-[3-methyl-1-(3-methylbutyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid and its derivatives have been investigated for their electrochemical properties. Naik et al. (2013) synthesized novel Mannich bases bearing the pyrazolone moiety and studied their electrochemical behavior through techniques like polarography and cyclic voltammetry. These studies are significant for understanding the reduction mechanism of such compounds in both acidic and basic mediums (Naik, Prasad, Narasimha, Rao, & Ravindranath, 2013).
2. Antimicrobial Activity
Research has also focused on the antimicrobial properties of derivatives of this compound. Reddy et al. (2013) synthesized and characterized novel aryl hydrazone pyrazoline-5-ones containing a thiazole moiety. These compounds were evaluated for their antimicrobial activity, showing significant potential in this area (Reddy, Prasad, Spoorthy, & Ravindranath, 2013).
3. Synthetic Applications
In synthetic chemistry, the compound is used as a precursor or intermediate for various chemical reactions. For example, Smyth et al. (2007) investigated the reaction of a related compound, 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acid, which resulted in the formation of alternative cyclic imide products. This study highlights the compound's utility in creating a variety of heterocyclic structures (Smyth, Matthews, Horton, Hursthouse, & Collins, 2007).
4. Germination Inhibition
The compound's derivatives have also been identified as germination inhibitory constituents. Oh et al. (2002) isolated derivatives from the flowers of Erigeron annuus, demonstrating their inhibitory effects on the germination of lettuce seeds (Oh, Lee, Lee, Lee, Lee, Chung, Kim, & Kwon, 2002).
5. Corrosion Inhibition
In the field of material science, pyrazoline derivatives like this compound have been explored as corrosion inhibitors for metals. Lgaz et al. (2018) studied the effectiveness of two pyrazoline derivatives as corrosion inhibitors for mild steel in acidic media, revealing their high inhibition efficiency and mixed-type inhibitor behavior (Lgaz, Salghi, Chaouiki, Shubhalaxmi, Jodeh, & Bhat, 2018).
安全和危害
The safety and hazards associated with this compound would depend on a variety of factors, including its physical and chemical properties, how it is used, and how it is handled and stored.
未来方向
Future research on this compound could potentially focus on exploring its potential uses, such as in the pharmaceutical industry, and further investigating its physical and chemical properties.
Please note that this is a general analysis and the specific details could vary depending on the exact structure and properties of the compound. For a more detailed and accurate analysis, please refer to scientific literature or consult with a chemist.
属性
IUPAC Name |
2-[3-methyl-1-(3-methylbutyl)-5-oxo-4H-pyrazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-7(2)4-5-13-11(16)9(6-10(14)15)8(3)12-13/h7,9H,4-6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDHSYDEJBUYPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1CC(=O)O)CCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-methyl-1-(3-methylbutyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid | |
CAS RN |
1250197-54-6 | |
| Record name | 2-[3-methyl-1-(3-methylbutyl)-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B1423442.png)
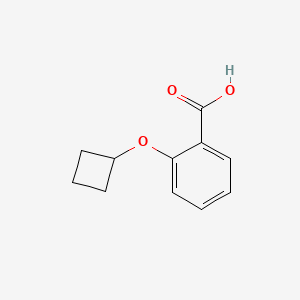
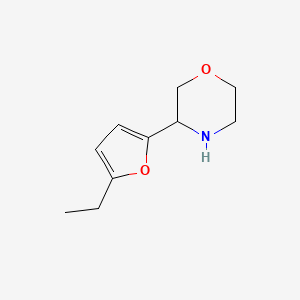
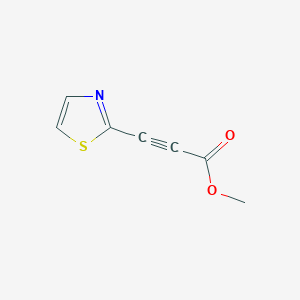
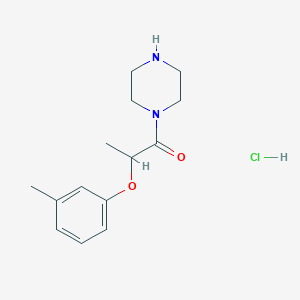
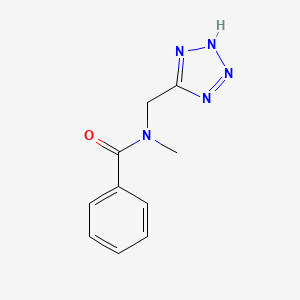
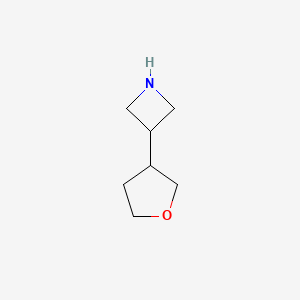
![2-Methyl-3-[(propan-2-ylsulfanyl)methyl]aniline](/img/structure/B1423450.png)
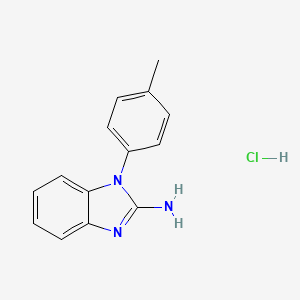
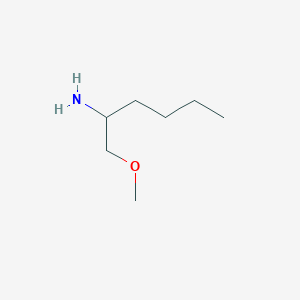
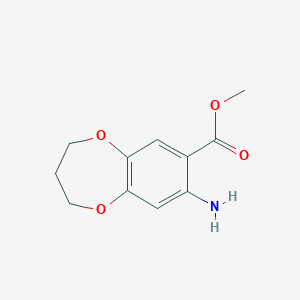
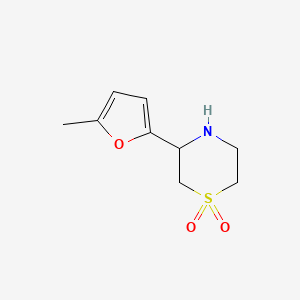
![1-[2-(ethanesulfonyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1423458.png)
